2,2-Dibromo-1-adamantanecarboxylic acid
Description
2,2-Dibromo-1-adamantanecarboxylic acid is a brominated derivative of adamantane carboxylic acid, featuring two bromine atoms at the 2-position of the adamantane backbone. Bromination likely enhances molecular weight, alters polarity, and modifies reactivity compared to non-halogenated derivatives, influencing its suitability in organic synthesis and pharmaceutical intermediates .
Properties
Molecular Formula |
C11H14Br2O2 |
|---|---|
Molecular Weight |
338.039 |
IUPAC Name |
2,2-dibromoadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H14Br2O2/c12-11(13)8-2-6-1-7(3-8)5-10(11,4-6)9(14)15/h6-8H,1-5H2,(H,14,15) |
InChI Key |
AKJXMFNLGPXPOH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3(Br)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Adamantane Carboxylic Acid Derivatives
Structural and Physical Properties
Key differences in molecular structure and physical properties are summarized below:
| Compound | Molecular Formula | Molecular Weight | Melting Point | Purity | Appearance |
|---|---|---|---|---|---|
| 1-Adamantanecarboxylic acid | C₁₁H₁₆O₂ | 180.24 | 172–176°C | >95.0% (GC) | White crystalline powder |
| 1,3-Adamantanedicarboxylic acid | C₁₂H₁₆O₄ | 224.25 | 276–278°C | ≥98% | Off-white to pale yellow powder |
| 2,2-Dibromo-1-adamantanecarboxylic acid* | C₁₁H₁₄Br₂O₂ | ~338.05 (estimated) | Not reported | Not available | Presumed crystalline solid |
*Note: Properties for 2,2-Dibromo-1-adamantanecarboxylic acid are inferred based on bromination effects. Bromine addition increases molecular weight significantly compared to non-brominated analogs. The higher melting point of 1,3-adamantanedicarboxylic acid reflects increased structural rigidity due to dual carboxyl groups .
Reactivity and Functional Group Influence
- 1-Adamantanecarboxylic acid : The single carboxyl group facilitates reactions typical of carboxylic acids, such as esterification and amidation. It is widely used in synthesizing adamantane-based pharmaceuticals and polymers .
- 1,3-Adamantanedicarboxylic acid : Dual carboxyl groups enable cross-linking in polymer chemistry and coordination with metal ions, making it valuable in materials science .
- However, steric hindrance from bromine could reduce solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
